molecular formula C10H13IN2S B1405204 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 175920-96-4

3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Cat. No. B1405204
CAS RN: 175920-96-4
M. Wt: 320.2 g/mol
InChI Key: UDMLYDRAGOJTMV-UHFFFAOYSA-N
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Description

“3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” is a chemical compound that belongs to the class of benzo[d]thiazol derivatives . Benzo[d]thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .

Scientific Research Applications

  • Theoretical Investigations and Molecular Properties:

    • Miar et al. (2021) conducted theoretical investigations on the HOMO-LUMO gap and global reactivity descriptors of 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives, exploring solvent and substituent effects. The study provides insights into the stability, electron density, chemical thermodynamics, and energetic properties of these compounds (Miar, Pourshamsian, Shiroudi, Oliaey, & Hatamjafari, 2021).
  • Antimicrobial Activity:

    • Hussein and Azeez (2013) synthesized thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, which showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Hussein & Azeez, 2013).
  • Cycloaddition and Cyclocondensation Reactions:

    • Sokolov et al. (2012) studied the behavior of methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate in cycloaddition and cyclocondensation reactions, leading to the formation of various heterocyclic compounds (Sokolov, Aksinenko, Epishina, & Goreva, 2012).
  • Antitumor Activity:

    • Zhao et al. (2010) synthesized glycosyl thiazol-2-imines and evaluated their antitumor activity, finding certain derivatives to be active against various carcinoma cell lines (Zhao, Shen, Zheng, Zhang, & Zhang, 2010).
  • Synthesis of Novel Derivatives:

  • One-pot Synthesis Processes:

  • Biological Applications and Structural Analysis:

  • Gas-phase Reactions and Novel Synthesis Approaches:

    • Colebourne, Foster, and Robson (1967) studied the gas-phase reactions of sulfur with amines and derivatives, including imines, to produce various thiazoles (Colebourne, Foster, & Robson, 1967).
  • Development of New Synthesis Routes:

  • Applications in Drug Development and Neurodegenerative Diseases:

    • A study by Murru et al. (2008) on the one-pot synthesis of thiazol-2-imines discussed their application in the construction of pifithrin analogues, which have implications in drug development for neurodegenerative diseases (Murru, Singh, Kavala, & Patel, 2008).

Mechanism of Action

Target of Action

Similar compounds, such as benzo[d]thiazol derivatives, have been shown to have potential antidepressant and anticonvulsant effects . They may interact with receptors or enzymes involved in these neurological processes.

Mode of Action

It’s suggested that similar compounds may exert their antidepressant activity by increasing the concentrations of serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, and their increased levels can alleviate symptoms of depression.

Biochemical Pathways

Based on the potential antidepressant and anticonvulsant effects of similar compounds , it can be inferred that this compound might influence the serotonergic and noradrenergic systems. These systems are involved in mood regulation and seizure control, respectively.

Pharmacokinetics

None of the synthesized compounds related to this class violated lipinski’s rule, making them suitable drug candidates for the treatment of various diseases .

Result of Action

Similar compounds have shown potential antidepressant and anticonvulsant effects . This suggests that 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide might have similar effects at the molecular and cellular levels.

properties

IUPAC Name

3-propyl-1,3-benzothiazol-2-imine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S.HI/c1-2-7-12-8-5-3-4-6-9(8)13-10(12)11;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMLYDRAGOJTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2SC1=N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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